Uranium hexafluoride

Übersicht

Beschreibung

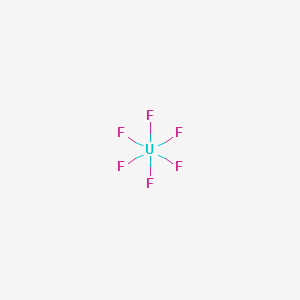

Uranium hexafluoride is an inorganic compound with the chemical formula UF₆. It is a volatile and toxic white solid that reacts with water, releasing corrosive hydrofluoric acid. This compound is primarily used in the uranium enrichment process, which produces fuel for nuclear reactors and nuclear weapons .

Synthetic Routes and Reaction Conditions:

- Milled uranium ore, commonly known as “yellowcake” (U₃O₈), is dissolved in nitric acid, yielding a solution of uranyl nitrate (UO₂(NO₃)₂).

- Pure uranyl nitrate is obtained by solvent extraction and then treated with ammonia to produce ammonium diuranate ([NH₄]₂U₂O₇).

- Reduction with hydrogen gives uranium dioxide (UO₂), which is then converted with hydrofluoric acid (HF) to uranium tetrafluoride (UF₄).

- Finally, oxidation with fluorine gas (F₂) yields this compound (UF₆) .

Industrial Production Methods:

- The Honeywell this compound Processing Facility uses a different process where uranium is reacted with chlorine trifluoride (ClF₃) to produce this compound and chlorine gas (Cl₂) .

Types of Reactions:

Oxidation: this compound can be oxidized to form various uranium oxyfluorides.

Reduction: It can be reduced back to uranium tetrafluoride using hydrogen gas.

Hydrolysis: Reacts rapidly with water vapor to form uranyl fluoride (UO₂F₂) and hydrofluoric acid (HF)

Common Reagents and Conditions:

Oxidation: Fluorine gas (F₂) at elevated temperatures.

Reduction: Hydrogen gas (H₂) at high temperatures.

Hydrolysis: Water vapor at ambient conditions

Major Products:

Oxidation: Uranium oxyfluorides.

Reduction: Uranium tetrafluoride.

Hydrolysis: Uranyl fluoride and hydrofluoric acid

Wissenschaftliche Forschungsanwendungen

Role in Uranium Enrichment

Uranium hexafluoride is essential in the enrichment of uranium, which is a critical step in producing fuel for nuclear reactors and weapons. The enrichment process involves the separation of isotopes of uranium, particularly from . UF6 is preferred for several reasons:

- Volatility : UF6 is one of the most volatile uranium compounds, allowing it to exist as a gas at relatively low temperatures (above 56.4°C) and at suitable pressures for enrichment processes .

- Isotopic Separation : The single stable isotope of fluorine ensures that the molecular weight differences in UF6 are solely due to the uranium isotopes, facilitating efficient separation during processes like gaseous diffusion and gas centrifugation .

Enrichment Techniques

The primary methods for enriching uranium using UF6 include:

- Gaseous Diffusion : This method relies on the different rates at which isotopes diffuse through barriers.

- Gas Centrifugation : This technique uses centrifugal force to separate isotopes based on their mass differences.

Advanced Reprocessing Techniques

Beyond enrichment, UF6 plays a significant role in advanced reprocessing methods. One notable technique is fluoride volatility, where spent nuclear fuel is treated with fluorine gas to convert it into various fluorides. The resulting mixture can then be distilled to separate valuable materials from waste products . This method enhances resource recovery and minimizes waste.

Safety and Transport Considerations

Transporting UF6 poses unique challenges due to its chemical properties and potential hazards. Key safety concerns include:

- Chemical Reactivity : UF6 reacts vigorously with water, producing hydrofluoric acid (HF) and uranyl fluoride (UO2F2), both of which are highly toxic . This necessitates stringent safety protocols during transport to prevent leaks and exposure.

- Transport Regulations : The International Atomic Energy Agency (IAEA) sets regulations for the safe transport of UF6, including packaging requirements and emergency response plans in case of accidents .

Case Study: Transport Incident

An incident involving UF6 transport highlighted these safety concerns when loose ball lock pins were discovered on a transport container carrying UF6 from URENCO to Framatome. Although there were no immediate safety threats, investigations were launched to ensure compliance with safety standards .

Deconversion Processes

Deconversion of depleted this compound (DUF6) back into more stable forms like uranium oxide is another critical application. This process not only mitigates environmental risks associated with storing DUF6 but also recycles valuable uranium for further use in nuclear reactors or other applications .

Summary Table of Applications

| Application | Description | Key Benefits |

|---|---|---|

| Uranium Enrichment | Separation of uranium isotopes using UF6 | Efficient isotope separation |

| Advanced Reprocessing | Conversion of spent fuel into fluorides for material recovery | Resource recovery |

| Safety in Transport | Strict regulations and protocols to manage chemical hazards during transportation | Minimizes risk of exposure |

| Deconversion | Transformation of DUF6 into stable uranium oxides | Reduces environmental impact |

Wirkmechanismus

The hydrolysis mechanism of uranium hexafluoride involves intermolecular hydrogen transfer within van der Waals complexes involving UF₆, UF₅OH, and UOF₄. This is followed by the formation of a dihydroxide intermediate, UF₄(OH)₂. The reaction proceeds via two separate reactions forming the [UF₆·2H₂O] adduct .

Vergleich Mit ähnlichen Verbindungen

- Uranium hexachloride (UCl₆)

- Neptunium hexafluoride (NpF₆)

- Plutonium hexafluoride (PuF₆)

- Americium hexafluoride (AmF₆)

- Curium hexafluoride (CmF₆)

- Tungsten hexafluoride (WF₆) .

Uniqueness: Uranium hexafluoride is unique due to its volatility and its critical role in the uranium enrichment process. Unlike other uranium compounds, it can exist in a gaseous state at relatively low temperatures, making it ideal for isotope separation processes .

Biologische Aktivität

Uranium hexafluoride (UF6) is a compound primarily used in the nuclear industry, particularly in uranium enrichment processes. Its biological activity has been a subject of concern due to its chemical properties and potential health risks associated with exposure. This article reviews the biological effects of UF6, including its toxicity, mechanisms of action, and relevant case studies.

This compound is a volatile solid that readily sublimates at room temperature, making it highly soluble in water. When exposed to moisture, it hydrolyzes to form uranyl fluoride (UO2F2) and hydrofluoric acid (HF), both of which are highly toxic and corrosive . The acute exposure to UF6 can lead to severe respiratory and systemic effects due to its chemical reactivity and radioactivity.

Key Toxicological Effects:

- Respiratory Irritation: Inhalation can cause irritation of the nose, throat, and lungs, leading to symptoms such as coughing, wheezing, and shortness of breath .

- Kidney Damage: UF6 is nephrotoxic; studies have shown that it can cause significant kidney damage, with soluble uranium compounds preferentially accumulating in renal tissues .

- Dermal and Ocular Effects: Contact with skin or eyes can result in severe burns and irritation .

- Cytotoxicity: The hydrolysis products, particularly HF, have been implicated in pulmonary edema and other serious health effects following high-level exposures .

The biological activity of UF6 is largely attributed to its ability to release fluoride ions upon hydrolysis. These ions can disrupt cellular functions by forming complexes with various biomolecules, including proteins and nucleic acids. The following mechanisms detail how UF6 affects biological systems:

- Formation of Reactive Species: Upon hydrolysis, UF6 generates HF and UO2F2. HF is known for its ability to penetrate tissues rapidly, causing chemical burns and systemic toxicity .

- DNA Interaction: Uranium compounds can interact with DNA, potentially leading to genotoxic effects. While direct evidence specific to UF6 is limited, uranium's heavy metal characteristics suggest a risk for mutagenesis .

- Bioaccumulation: Uranium from UF6 can cross biological barriers such as the blood-brain barrier and accumulate in various organs, including bones and kidneys. This accumulation poses long-term health risks .

Case Studies

Several case studies highlight the adverse effects associated with exposure to this compound:

- Industrial Exposure Incident:

- Animal Studies:

- Environmental Impact Studies:

Data Table: Toxicological Profile Summary

Analyse Chemischer Reaktionen

Hydrolysis Reactions

UF₆ reacts vigorously with water, forming uranyl fluoride (UO₂F₂) and hydrofluoric acid (HF) . This reaction is central to nuclear safety and fuel cycle processes:

Key Findings:

-

Kinetics: Direct measurements under low-pressure conditions reveal a rate equation:

-

Mechanism: The reaction proceeds via trimolecular pathways , including:

Intermediates:

-

UOF₄ is observed via IR spectroscopy (bands at 865 cm⁻¹ and 715–815 cm⁻¹) during cryogenic hydrolysis .

-

Reaction progress is temperature-dependent, with solid-state intermediates forming below 240 K .

Fluorination Reactions with Metals and Organics

UF₆ acts as a potent fluorinating agent, reacting with metals and organic compounds:

Metals

| Metal | Reaction | Conditions | Reference |

|---|---|---|---|

| Sodium (Na) | Room temperature | ||

| Iron (Fe) | Heating (>100°C) | ||

| Platinum (Pt) | High temperature (>400°C) |

Organic Compounds

-

Benzene/Toluene : Rapid fluorination produces HF and carbonaceous residues .

-

Alcohols/Ethers : Exothermic reactions yield HF and polymeric byproducts .

Safety Note: Hydrocarbons (e.g., oils) react explosively with liquid UF₆ .

Thermal Degradation

Under α-radiation or high temperatures, UF₆ decomposes:

Reduction with Hydrogen

UF₆ reacts with H₂ at ambient conditions:

Data Tables

Table 1: Hydrolysis Reaction Kinetics

| Parameter | Value | Reference |

|---|---|---|

| Rate Constant () | ||

| Activation Energy | (proton-shuttle) |

Table 2: Thermodynamics of Trimolecular Pathways

| Pathway | Barrier Height | |

|---|---|---|

Eigenschaften

IUPAC Name |

hexafluorouranium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.U/h6*1H;/q;;;;;;+6/p-6 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANRKQGLYCLAFE-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[U](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6U, UF6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | uranium hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | uranium(VI) fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium(VI)_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.0193 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Radioactive material, uranium hexafluoride, fissile appears as a colorless volatile white crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Radioactive material, uranium hexafluoride, non-fissile or fissile excepted appears as a colorless volatile radioactive crystalline solid. Highly toxic and corrosive. Radioactive. Emits high energy rays which may be harmful and are detectable only by special instruments. Chemically irritates skin, eyes and mucous membranes. Used to make fuel for nuclear power plants., Colorless to white crystals; [HSDB], COLOURLESS-TO-WHITE DELIQUESCENT CRYSTALS. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

56.5 °C sublimation point | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in liq chlorine and bromine. ... Sol in carbon tetrachloride, chloroform, and sym tetrachloroethane, Cl2CHCHCl2, which forms the most stable soln, extensive reaction occurring only after several days at room temp. Sol in fluorocarbons (C6F6 or C7F16) without reaction., Dissolves in nitrobenzene to give a dark red soln fuming in air., INSOL IN CARBON DISULFIDE, Reacts with water; soluble in carbon tetrachloride, chloroform, Solubility in water at 20 °C: reaction | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 86TH Edition 2005-2006. CRC Press, Taylor & Francis, Boca Raton, FL 2005, p. 4-94 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

5.09 at 20.7 °C/4 °C; (liq): 3.595 at 70 °C, Relative density (water = 1): 5.1 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1757 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

12 at BP of uranium hexafluoride (Air= 1) | |

| Details | Mackison, F. W., R. S. Stricoff, and L. J. Partridge, Jr. (eds.). NIOSH/OSHA - Occupational Health Guidelines for Chemical Hazards. DHHS(NIOSH) Publication No. 81-123 (3 VOLS). Washington, DC: U.S. Government Printing Office, Jan. 1981., p. 2 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

115.0 [mmHg], 115 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.2 | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Cotton FA et al; Advanced Inorganic Chemistry. 6th ed. NY, NY: John Wiley and Sons, p. 1147 (1999) | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Compared to other heavy metals, such as cadmium, lead, and mercury ... uranium's nephrotoxic effect is less intense. Although the nephrotoxicity of uranium is attributed primarily to its metallotoxicity (chemical toxicity), some authors have discussed that renal damage from exposure to high-LET alpha-emitting heavy metals, like uranium, is derived from combined chemical and radiotoxic effect. /Uranium NOS/, Approximately 60% of uranium absorbed into the blood is transported in the form of a bicarbonate complex, and 40% is bound to plasma proteins. The uranyl-bicarbonate complex is filtered out of the blood by the renal glomerulus and is passed into the tubules. The pH of urine decreases in the tubules, resulting in dissociation of the complex and release of the reactive uranyl ion. Nephrotoxicity results primarily from damage to the tubular epithelium, which allows leakage of glucose, protein, aminoacids, and enzymes into the urine. In high doses (more than 6 mg uranium/kg), glomerular damage may also occur, causing decreased renal blood flow and a decreased glomerular filtration rate. The kidney responds to toxic levels of uranium within 24-48 hr after exposure. The changes become progressively more severe over approximately a 5 day period. The damaged tubular epithelium regenerates quickly as the uranium concentration is reduced. /Soluble uranium compounds/ | |

| Details | Sullivan, J.B., Krieger G.R. (eds). Clinical Environmental Health and Toxic Exposures. Second edition. Lippincott Williams and Wilkins, Philadelphia, Pennsylvania 1999., p. 1271 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Volatile white monoclinic crystalline solid, White crystalline solid, Deliquescent | |

CAS No. |

7783-81-5, 11133-71-4, 12134-48-4 | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, FISSILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14922 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | RADIOACTIVE MATERIAL, URANIUM HEXAFLUORIDE, NON-FISSILE OR FISSILE EXCEPTED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/14925 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Uranium hexafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011133714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium fluoride (U2F9) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium hexafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/uranium-hexafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Uranium fluoride (U2F9) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1250 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

64.8 °C, 64.5 °C at 2 atm | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |

| Record name | Uranium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1632 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 153 | |

| Record name | URANIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.